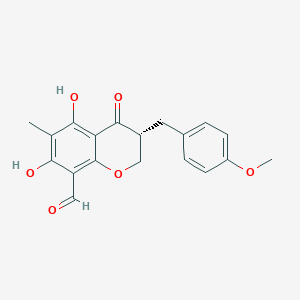

8-Formyl ophiopogonanone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Formyl ophiopogonanone B is a robust natural compound known for its impressive therapeutic potential in the biomedical sphere in studying a plethora of diseases . It has the capacity to selectively engage and modulate tumor progression-associated molecular routes, positioning it as a striking contender in the development of anticancer agents .

Synthesis Analysis

The synthesis of 8-Formyl ophiopogonanone B is primarily achieved through natural extraction and synthetic chemical methods . It can be extracted from natural sources like Ophiopogon japonicus . Additionally, it can be synthesized through chemical methods .Molecular Structure Analysis

The molecular formula of 8-Formyl ophiopogonanone B is C19H18O6 . It has a molecular weight of 342.34 . The IUPAC name is (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde .Physical And Chemical Properties Analysis

8-Formyl ophiopogonanone B is a powder with a predicted boiling point of 598.5±50.0°C and a predicted density of 1.364±0.06 g/cm3 . It should be stored at 2-8°C .Applications De Recherche Scientifique

Anticancer and Antiproliferative Activities

8-Formyl ophiopogonanone B (8-FOB) has been identified as a compound with notable anticancer and antiproliferative activities. Research shows that 8-FOB exhibits promising antiproliferative activities against various cancer cell lines, such as human-lung-tumor A549 cells (Zhou et al., 2013). Additionally, studies indicate that 8-FOB can antagonize paraquat-induced hepatotoxicity, preserve mitochondrial function, and inhibit apoptosis, showcasing its potential as an effective antioxidant and protective agent against hepatotoxicity (Qian et al., 2019). Moreover, 8-FOB has demonstrated the ability to induce ROS-mediated apoptosis in nasopharyngeal carcinoma CNE-1 cells, further underscoring its anticancer properties (Zhang et al., 2021).

Neuroprotective Effects

8-FOB has shown potential in neuroprotection, particularly in models of neurodegenerative diseases. An efficient synthetic method for producing homoisoflavonoids like 8-FOB has been developed, and the synthesized compounds were evaluated for their neuroprotective effects. Specifically, compound 8-FOB enhanced autophagy marker LC3-II expression and down-regulated autophagy substrate p62/SQSTM1, indicating its potential in neuroprotective applications (Li et al., 2021).

Anti-inflammatory Properties

The anti-inflammatory effects of 8-FOB have also been a focus of research. Studies have documented that Ophiopogonis Radix, which contains 8-FOB among other compounds, can effectively downregulate the expression of inflammatory cytokines, suggesting that 8-FOB may contribute to the anti-inflammatory activities of this herbal medicine (Kitahiro et al., 2020; Kitahiro et al., 2018).

Cardioprotective Effects

Research on 8-FOB has also revealed its potential in cardioprotection. A study examining the antagonistic effects of 8-FOB on doxorubicin-induced cardiotoxicity found that it could protect against cardiac injury and dysfunction, reduce cardiac fibrosis and inflammatory cytokine release, and inhibit HMOX1 expression (Qin et al., 2021).

Propriétés

IUPAC Name |

(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-10-16(21)14(8-20)19-15(17(10)22)18(23)12(9-25-19)7-11-3-5-13(24-2)6-4-11/h3-6,8,12,21-22H,7,9H2,1-2H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMYSZGUHAXMQC-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC=C(C=C3)OC)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Formyl ophiopogonanone B | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylbenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2467933.png)

![2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2467934.png)

![2-[(4-Fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B2467935.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2467936.png)

![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2467937.png)

![N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2467938.png)

![[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B2467943.png)

![2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B2467945.png)

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2467951.png)